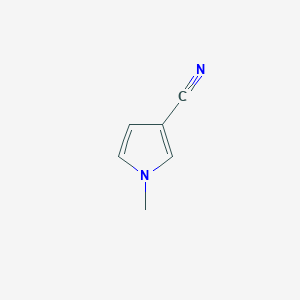

1-methyl-1H-pyrrole-3-carbonitrile

Description

Historical Context of Pyrrole-Carbonitrile Chemistry

The development of pyrrole-carbonitrile chemistry traces back to fundamental discoveries in heterocyclic chemistry during the 19th century. Pyrrole itself was first detected by F. F. Runge in 1834 as a constituent of coal tar, with its name deriving from the Greek word pyrrhos meaning "reddish" or "fiery," reflecting the characteristic red color it imparts to wood when treated with hydrochloric acid. The subsequent evolution of pyrrole chemistry led to the recognition of these compounds as essential components in biological systems, including their presence in vitamin B₁₂, bile pigments, and porphyrins of heme and chlorophyll.

The introduction of carbonitrile functionality to pyrrole rings represented a significant advancement in synthetic chemistry, enabling the preparation of compounds with enhanced reactivity and biological activity. Early synthetic methodologies for pyrrole-carbonitrile compounds focused on classical approaches such as the Hantzsch pyrrole synthesis, which involves the reaction of β-ketoesters with ammonia or primary amines and α-haloketones to give substituted pyrroles. The Knorr pyrrole synthesis also emerged as a fundamental method, involving the reaction of α-amino ketones with activated methylene compounds.

The specific development of 1-methyl-1H-pyrrole-3-carbonitrile synthesis benefited from advances in regioselective functionalization techniques. Modern synthetic approaches have incorporated multicomponent reactions and continuous flow processes to improve efficiency and yield. The compound's importance has grown substantially with the recognition of cyano-substituted pyrroles as privileged scaffolds in medicinal chemistry, particularly for their ability to serve as precursors to various bioactive molecules and pharmaceutical intermediates.

Significance of this compound in Chemical Research

This compound occupies a position of considerable importance in contemporary chemical research due to its versatile reactivity profile and structural characteristics. The compound, with CAS number 7126-46-7, exhibits a molecular weight of 106.13 and the molecular formula C₆H₆N₂. Its canonical SMILES notation CN1C=CC(=C1)C#N and InChI identifier InChI=1S/C6H6N2/c1-8-3-2-6(4-7)5-8/h2-3,5H,1H3 provide precise structural information for computational and database applications.

The compound's significance extends beyond its fundamental structural properties to its role as a versatile building block in organic synthesis. Research has demonstrated its utility in the preparation of highly functionalized pyrrole derivatives through various synthetic transformations. The presence of both the methyl group at the nitrogen position and the cyano group at the 3-position creates unique electronic and steric environments that influence reactivity patterns and selectivity in chemical reactions.

Contemporary research has highlighted the compound's application in the synthesis of pyrrole-based drug candidates, particularly through multicomponent synthetic approaches. The compound serves as a key intermediate in the preparation of N-substituted pyrroles with diverse substitution patterns, enabling access to libraries of compounds for biological screening. Its role in the development of stimulator of interferon genes (STING) agonists has been particularly noteworthy, with 1H-pyrrole-3-carbonitrile derivatives showing comparable activities to established pharmaceutical compounds.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₆H₆N₂ | |

| Molecular Weight | 106.13 | |

| CAS Number | 7126-46-7 | |

| LogP | 0.89678 | |

| InChI Key | VZSLEHOZJCZYJD-UHFFFAOYSA-N |

Overview of Cyano-Substituted Pyrroles in Scientific Literature

The scientific literature reveals extensive research into cyano-substituted pyrroles, reflecting their importance in both synthetic chemistry and biological applications. Recent studies have demonstrated that cyano-substituted derivatives with pyrrolo-fused scaffolds exhibit significant anticancer activity through various mechanisms of action. These compounds have been evaluated against panels of human cancer cell lines, with some derivatives showing broad-spectrum antiproliferative activity against leukemia, melanoma, and various solid tumors.

The synthetic chemistry of cyano-substituted pyrroles has evolved to encompass sophisticated methodologies including [3+2] cycloaddition reactions, multicomponent synthesis, and metal-free synthetic approaches. Research has shown that the nature and position of substituents in pyrrole-containing compounds significantly define their biological profiles, with cyano and aromatic substituents being particularly important for anticancer activity.

Contemporary literature has highlighted the development of mild synthetic conditions for preparing cyano-substituted pyrroles. For instance, the synthesis of 4-cyano pyrroles via mild Knorr reactions with β-ketonitriles has enabled the preparation of kilogram quantities of target compounds with high chemical purity. These advances have facilitated the exploration of structure-activity relationships and the optimization of biological activities.

The literature also reveals the importance of cyano-substituted pyrroles as intermediates in the synthesis of complex heterocyclic systems. Studies have demonstrated the formation of non-aromatic pyrroles bearing cyano groups through novel synthetic pathways, expanding the chemical space available for drug discovery applications. The development of continuous flow synthesis methods has further enhanced the accessibility of these compounds for research applications.

Research Objectives and Scope

The primary research objectives in the study of this compound encompass several key areas of investigation. Foremost among these is the development of efficient synthetic methodologies that enable access to this compound and its derivatives under mild conditions with high yields and selectivity. Research efforts have focused on exploring novel synthetic transformations that exploit the unique reactivity of the cyano group and the electron-rich pyrrole ring system.

A significant research objective involves the systematic exploration of structure-activity relationships for biological applications. Studies have demonstrated that 1H-pyrrole-3-carbonitrile derivatives can serve as scaffolds for the development of bioactive compounds, particularly in the context of anticancer agents and immunomodulatory compounds. The research scope includes the synthesis of compound libraries with varied substitution patterns to identify optimal structural features for specific biological targets.

The investigation of mechanistic aspects of synthetic transformations involving this compound represents another important research objective. Recent studies have employed mechanistic investigations to understand reaction pathways, including the identification of intermediates and the elucidation of reaction sequences in multicomponent synthetic processes. These mechanistic insights inform the development of new synthetic methodologies and enable the rational design of more efficient synthetic routes.

The scope of current research also encompasses the development of green chemistry approaches for the synthesis of this compound and related compounds. Studies have explored aqueous-medium synthesis, continuous flow processes, and metal-free synthetic conditions to reduce environmental impact while maintaining synthetic efficiency. These efforts align with contemporary emphasis on sustainable chemical processes and environmentally benign synthetic methodologies.

Future research directions include the expansion of applications beyond traditional pharmaceutical chemistry to areas such as materials science and catalysis. The unique electronic properties of cyano-substituted pyrroles suggest potential applications in the development of functional materials, including polymers and electronic devices. Additionally, computational studies are increasingly being employed to predict reactivity patterns and optimize synthetic conditions, representing an important frontier in the research of this compound class.

Propriétés

IUPAC Name |

1-methylpyrrole-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2/c1-8-3-2-6(4-7)5-8/h2-3,5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZSLEHOZJCZYJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

106.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Reaction Components and Conditions

- Reactants :

- α-Hydroxyketones (e.g., 2-hydroxy-1-(4-(methylsulfonyl)phenyl)ethan-1-one)

- Oxoacetonitriles (e.g., 3-oxobutanenitrile)

- Primary amines (e.g., 4-fluoroaniline)

- Catalyst : Acetic acid (AcOH)

- Solvent : Ethanol (EtOH)

- Temperature : 70 °C

- Reaction Time : Approximately 3 hours

Mechanism and Outcome

The reaction proceeds via a condensation sequence where the α-hydroxyketone and oxoacetonitrile form an intermediate that then reacts with the primary amine to cyclize into the pyrrole ring bearing a cyano group at the 3-position. Water is the only byproduct, highlighting the atom efficiency.

Representative Experimental Procedure

- Mix equimolar amounts of α-hydroxyketone and oxoacetonitrile with 1.1 equivalents of the primary amine in ethanol.

- Add an equivalent amount of acetic acid dropwise.

- Heat the mixture at 70 °C for 3 hours.

- Evaporate the solvent under vacuum to obtain a crude foam.

- Purify the product by silica gel column chromatography using 5–35% ethyl acetate/hexane as eluent.

Yields and Product Characteristics

- Yields typically range from 53% to 78%, depending on the substrates used.

- The product, 1-methyl-1H-pyrrole-3-carbonitrile, is obtained as a pale-yellow hygroscopic solid.

- Characterization includes IR (notable cyano stretch ~2220 cm⁻¹), ^1H NMR, ^13C NMR, and HRMS confirming the structure.

Synthetic Route Summary Table

| Step | Reactants | Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | α-Hydroxyketone + Oxoacetonitrile + Primary amine + AcOH | EtOH, 70 °C, 3 h | This compound derivative | 53–78 | One-pot, three-component reaction; water lost as byproduct |

| 2 | Reduction of cyano group (optional) | DIBAL-H, low temp | Corresponding carbaldehyde | ~93 | Enables further functionalization |

| 3 | Reductive amination with amines | AcOH, DCM, NaBH(AcO)3 | Substituted pyrrole derivatives | ~95 | Used for analogues and drug candidate synthesis |

Detailed Research Findings

Synthesis Efficiency and Scalability

- The three-component reaction is scalable and has been successfully applied to synthesize pyrrole-based drug candidates such as COX-2 inhibitors and antituberculosis agents.

- The reaction tolerates various substituents on the α-hydroxyketone and amine, allowing a library of pyrrole analogues to be prepared.

Functional Group Transformations

- The cyano group on the pyrrole can be selectively reduced to an aldehyde using diisobutylaluminium hydride (DIBAL-H) with high yield (93%).

- The aldehyde intermediate can undergo reductive amination with heterocyclic amines in the presence of acetic acid and sodium triacetoxyborohydride to afford substituted pyrroles in excellent yields (~95%).

Reaction Scope and Limitations

- The method is versatile for synthesizing N-substituted 2,3,5-functionalized pyrroles.

- Mild reaction conditions (70 °C, AcOH catalyst) preserve sensitive functional groups.

- The reaction is limited to substrates compatible with acidic and ethanolic conditions.

Example Synthesis of 1-(4-Fluorophenyl)-2-methyl-5-(4-(methylsulfonyl)phenyl)-1H-pyrrole-3-carbonitrile (Representative Compound)

| Parameter | Details |

|---|---|

| α-Hydroxyketone | 2-hydroxy-1-(4-(methylsulfonyl)phenyl)ethan-1-one (214 mg, 1 mmol) |

| Oxoacetonitrile | 3-oxobutanenitrile (83 mg, 1 mmol) |

| Primary amine | 4-fluoroaniline (104 µL, 1.1 mmol) |

| Catalyst | Acetic acid (57 µL, 1 mmol) |

| Solvent | Ethanol (3 mL) |

| Temperature | 70 °C |

| Reaction time | 3 hours |

| Yield | 53% |

| Product appearance | Pale yellow hygroscopic solid |

| Key IR peaks (cm⁻¹) | 2221 (CN stretch), 1513, 1402 |

| ^1H NMR Highlights | Aromatic protons and methyl singlet confirmed |

| HRMS (ESI-TOF) | m/z consistent with C21H21N2O2S |

Analyse Des Réactions Chimiques

Types of Reactions: 1-Methyl-1H-pyrrole-3-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

Substitution: Reagents like halogens, acids, and bases are employed under specific conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-3-carboxylic acid derivatives, while reduction can produce 1-methyl-1H-pyrrole-3-amine.

Applications De Recherche Scientifique

1-Methyl-1H-pyrrole-3-carbonitrile has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Industry: It is utilized in the production of various chemicals and materials, including polymers and dyes.

Mécanisme D'action

The mechanism of action of 1-methyl-1H-pyrrole-3-carbonitrile involves its interaction with specific molecular targets. The nitrile group can participate in various biochemical pathways, leading to the formation of active metabolites. These metabolites may interact with enzymes or receptors, modulating their activity and resulting in the observed biological effects.

Comparaison Avec Des Composés Similaires

Structural and Functional Group Variations

1H-Pyrrole-3-carbonitrile Derivatives

- 1-Methyl-5-(methylaminomethyl)-1H-pyrazole-3-carbonitrile (): This pyrazole analog replaces the pyrrole ring with a pyrazole core (two adjacent nitrogen atoms). Such substitutions may enhance solubility or target-specific interactions in drug design .

- This structural difference could influence pharmacokinetic properties, such as membrane permeability .

- 1-(Hydroxymethyl)-1H-pyrazole-3-carbonitrile (): The hydroxymethyl group on the pyrazole ring introduces a polar, protic functional group, significantly altering solubility and stability. This contrasts with the non-polar methyl group in the target compound, which may favor lipophilic environments .

Fused-Ring Analogs

1-Methyl-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile () :

Fusion of a pyridine ring to the pyrrole core extends conjugation, enhancing aromaticity and electronic delocalization. This structural complexity may improve thermal stability and optoelectronic properties, making it suitable for materials science applications .

Physicochemical Properties

Spectroscopic Data

- IR Spectroscopy: Nitrile stretching frequencies (ν~2217–2221 cm⁻¹) are consistent across derivatives (e.g., 1j, 4a). Hydroxyl-containing compounds (e.g., 4a) show additional O-H stretches at ~3350–3411 cm⁻¹, absent in non-hydroxylated analogs .

- NMR Data (): Electron-withdrawing nitrile groups deshield adjacent protons, shifting resonances downfield. For instance, in 4-Dimethylamino-1-(4-methoxyphenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrole-3-carbonitrile, the nitrile-bearing carbon (C3) exhibits a characteristic signal at ~δ 120 ppm in $^{13}\text{C}$ NMR .

Thermal and Solubility Trends

- Compounds with hydrophilic substituents (e.g., hydroxyl, amino) exhibit higher aqueous solubility but lower thermal stability. For example, 1-(hydroxymethyl)-1H-pyrazole-3-carbonitrile () is stored at room temperature, while lipophilic analogs like 1-methyl-1H-pyrrole-3-carbonitrile may require refrigeration .

- Fused-ring derivatives (e.g., pyrrolopyridines) demonstrate elevated melting points due to enhanced crystallinity from extended π-systems .

Q & A

Q. Table 1: Representative Reaction Conditions

| Reagent System | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|

| Acetic acid, 2-aminopyrrole | 90 | 24 | 65–75 | |

| DMF, ZnCl₂ catalyst | 120 | 6 | 80–85 |

How can crystallographic data for this compound derivatives be validated to resolve structural ambiguities?

Basic Validation

X-ray crystallography remains the gold standard for structural elucidation. For example, monoclinic crystal systems (e.g., space group P2₁/c) with unit cell parameters a = 5.5296 Å, b = 23.083 Å, and c = 9.3088 Å have been reported for related pyrrole-carbonitrile derivatives . Initial validation involves checking R-factors (<5%) and bond-length discrepancies.

Advanced Resolution of Contradictions

Discrepancies between experimental and computational models (e.g., DFT-optimized geometries) can arise due to crystal packing effects. Tools for resolution include:

Q. Table 2: Crystallographic Parameters for a Representative Derivative

| Parameter | Value | Reference |

|---|---|---|

| Space group | P2₁/c | |

| Unit cell (Å) | a = 5.5296, b = 23.083 | |

| β angle (°) | 112.94 | |

| R-factor | 0.042 |

What methodologies are employed to assess the pharmacological potential of this compound derivatives?

Basic Screening

In vitro assays for antidiabetic, antitumor, or antimicrobial activity are standard. For example:

- Anticancer assays : MTT tests against cell lines (e.g., HeLa, MCF-7) .

- Enzyme inhibition : Measure IC₅₀ values against targets like α-glucosidase .

Advanced Structure-Activity Relationship (SAR) Studies

SAR analysis involves:

- Introducing electron-withdrawing groups (e.g., -NO₂) to enhance bioactivity .

- Modulating lipophilicity via alkyl chain extensions to improve membrane permeability .

- Co-crystallization with target proteins (e.g., kinases) to identify binding motifs .

How can conflicting spectroscopic and computational data for pyrrole-carbonitrile derivatives be reconciled?

Q. Methodological Approach

Cross-validate NMR/XRD data : Ensure NMR chemical shifts align with crystallographic bond lengths (e.g., C≡N stretch at ~2200 cm⁻¹ in IR) .

DFT Simulations : Compare calculated (B3LYP/6-311+G(d,p)) and experimental geometries to identify solvation or crystal field effects .

Statistical Tools : Use Mogul (CSD) to check bond-angle outliers and SHELXH for refinement convergence .

What software tools are recommended for refining and visualizing crystal structures of pyrrole-carbonitrile compounds?

- SHELX Suite : For high-resolution refinement and twin analysis .

- Mercury CSD : To analyze intermolecular interactions (e.g., π-π stacking) and generate publication-quality graphics .

- OLEX2/WinGX : Integrate structure solution, refinement, and validation in a single workflow .

How does the reactivity of the nitrile group in this compound influence its derivatization?

The nitrile group serves as a versatile handle for:

- Nucleophilic addition : Reaction with Grignard reagents to form ketones .

- Cyclization : Formation of fused heterocycles (e.g., pyrazolo[3,4-b]pyridines) via [3+2] cycloadditions .

- Hydrolysis : Conversion to carboxylic acids under acidic conditions (H₂SO₄, 100°C) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.